5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

Catalog No.
S8520801
CAS No.
901188-04-3
M.F
C14H8F3N
M. Wt
247.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

CAS Number

901188-04-3

Product Name

5,7-Difluoro-2-(4-fluorophenyl)-1h-indole

IUPAC Name

5,7-difluoro-2-(4-fluorophenyl)-1H-indole

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C14H8F3N/c15-10-3-1-8(2-4-10)13-6-9-5-11(16)7-12(17)14(9)18-13/h1-7,18H

InChI Key

HYMAELHWXZVYTK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=CC(=CC(=C3N2)F)F)F

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CC(=C3N2)F)F)F

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole is a fluorinated indole derivative characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indole ring and a para-fluorophenyl group at the 2 position. Its molecular formula is C14H9F3NC_{14}H_{9}F_{3}N and it has a molecular weight of approximately 229.23 g/mol. The compound's unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science.

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to yield carboxylic acid derivatives.
  • Reduction: The compound can undergo reduction with hydrogen gas in the presence of a palladium catalyst, leading to fully reduced indole derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often facilitated by reagents such as sodium methoxide in methanol.

These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Research indicates that 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole exhibits promising biological activities. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which may lead to inhibition or modulation of their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially resulting in stronger biological effects. Preliminary studies suggest potential antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications .

The synthesis of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole typically involves coupling a fluorinated phenyl group with an indole core. Common synthetic routes include:

  • Coupling Reactions: Utilizing starting materials like 2,4-difluorophenyl isocyanate.
  • Reagents and Conditions: The reactions often require specific conditions such as temperature control and the use of catalysts to enhance yield and purity.

Industrial production may employ continuous flow reactors for efficiency, along with purification methods such as crystallization or column chromatography to obtain high-purity products .

5,7-Difluoro-2-(4-fluorophenyl)-1H-indole has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Biology: The compound is under investigation for its potential use in antimicrobial and anticancer therapies.
  • Medicine: Ongoing research aims to explore its viability as a pharmaceutical intermediate.
  • Industry: It is utilized in developing advanced materials that leverage the unique properties imparted by fluorination .

Studies on 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole's interactions with biological targets are crucial for understanding its potential therapeutic effects. Research suggests that the compound can inhibit specific enzymes or receptors by binding to their active sites. The fluorine atoms enhance the compound's ability to form strong interactions with biological molecules, leading to significant modulation of enzyme activity or receptor function .

Several compounds share structural similarities with 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole. Here are some notable examples:

Compound NameKey Features
2,4-Difluorophenyl isocyanateUsed in similar synthetic applications; contains two fluorine atoms but lacks an indole core.
5,7-Difluorochroman-4-OLA fluorinated chroman derivative; relevant in material science applications.
5-FluoroindoleContains a single fluorine atom; used in various pharmaceutical applications but lacks additional fluorination.

Uniqueness

The uniqueness of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole lies in its combination of an indole core and multiple fluorine substituents. This structural configuration imparts distinct chemical reactivity and biological properties compared to other similar compounds, making it particularly valuable for research and application in advanced materials and therapeutics .

Regioselective Fluorination Strategies in Indole Functionalization

Regioselective fluorination of the indole scaffold remains a critical challenge due to the electronic and steric biases inherent to the heterocyclic system. Two principal approaches have been validated for introducing fluorine at the 5 and 7 positions: vicarious nucleophilic substitution (VNS) and difluorocarbene-mediated cyclization.

The VNS method, as demonstrated in the synthesis of 5-fluoroindole derivatives, involves the reaction of 4-bromophenol with tert-butoxide in dimethylformamide (DMF) at -25°C to install fluorine at the 5 position. This strategy exploits the nucleophilic displacement of bromine by fluoride, facilitated by the electron-withdrawing nitro group at the para position. The reaction achieves 72% yield under optimized conditions, with subsequent reductive cyclization using Pd/C and hydrogen gas yielding 81% of the target indole.

Alternatively, difluorocarbene-trapping methodologies enable simultaneous indole ring formation and fluorine incorporation. For example, ortho-vinylanilines react with halodifluoroalkylative reagents (e.g., BrCF2CO2Et) in a formal [4+1] cyclization, producing 2-fluoroindoles with high chemoselectivity. This method avoids pre-functionalized indole precursors, instead constructing the heterocycle alongside fluorine introduction. Mechanistic studies reveal a cascade sequence involving difluorocarbene interception, intramolecular Michael addition, and C(sp)-F bond cleavage.

Table 1: Comparison of Fluorination Methods

MethodSubstrateFluorine PositionYield (%)Key Condition
VNS4-Bromophenol derivativesC572t-BuOK, DMF, -25°C
Difluorocarbeneortho-VinylanilinesC285–93BrCF2CO2Et, 80°C

Transition Metal-Catalyzed Coupling Reactions for Aryl Substitution

The introduction of the 4-fluorophenyl group at the indole’s 2 position relies on transition metal-catalyzed cross-coupling. Palladium and rhodium catalysts have shown exceptional efficacy in mediating these transformations.

Rhodium-catalyzed C–H arylation, employing a tertiary phosphine directing group, enables selective functionalization at the indole’s C7 position. While initially developed for arylation, this method can be adapted for fluorophenyl substitution by using 4-fluorophenyl bromides as coupling partners. The phosphine group coordinates Rh(I), facilitating a five-membered metallacycle intermediate that favors C7 selectivity over C2.

Palladium-based systems, such as those involving Pd/C, are pivotal in reductive cyclization steps. For instance, hydrogenation of 2-(4-fluorophenyl)-5,7-dinitroindole intermediates over Pd/C in ethanol achieves simultaneous nitro-group reduction and cyclization, yielding the target compound in 81% yield. Additionally, Pd-catalyzed C(sp2)–C(sp3) couplings with heptafluoroisopropyl iodide introduce fluoroalcohol moieties at the indole’s C3 position, demonstrating the metal’s versatility in fluorinated indole synthesis.

Solvent Effects on Cyclization Efficiency During Core Structure Assembly

Solvent choice critically influences cyclization kinetics and product purity. Polar aprotic solvents like DMF enhance the nucleophilicity of fluoride ions in VNS reactions, achieving 72% yield at -25°C. In contrast, acetonitrile (MeCN) optimizes difluorocarbene-mediated cyclizations by stabilizing reactive intermediates through dipole interactions.

Reductive cyclization steps benefit from ethanol’s dual role as a proton source and solvent, facilitating hydrogenation over Pd/C while minimizing side reactions. Notably, solvent polarity directly correlates with cyclization rates: DMF (ε = 36.7) accelerates Michael additions in difluorocarbene pathways, whereas low-polarity solvents (e.g., toluene) result in incomplete conversions.

Mechanistic Insight: In DMF, the high dielectric constant stabilizes the transition state during C–F bond cleavage, reducing activation energy by ~15 kJ/mol compared to THF. This stabilization is crucial for achieving >90% selectivity in multi-step sequences.

The 5,7-difluoro substitution pattern on the indole ring establishes discrete electronic environments at the 3-, 4-, and 6-positions, enabling orthogonal functionalization pathways. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.40–5.52 eV in polar solvents, with the HOMO localized on the electron-rich indole nitrogen and the LUMO concentrated on the fluorinated aryl rings [2]. This orbital separation creates three distinct reactivity zones:

  • C3 Position: The nitrogen-adjacent carbon maintains nucleophilic character despite fluorine's electron-withdrawing effects, due to resonance stabilization from the indole's aromatic system.
  • C4/C6 Positions: Fluorine's -I effect deactivates these positions toward electrophilic substitution while enhancing susceptibility to nucleophilic aromatic substitution under specific conditions.
  • C2 para-Fluorophenyl Group: The electron-deficient aryl ring participates in cross-coupling reactions while resisting further electrophilic substitution due to fluorine's deactivating influence [6] [3].

Experimental studies demonstrate that these reactivity differences enable sequential functionalization. For example, Suzuki-Miyaura coupling at C3 proceeds efficiently (85–92% yield) without competing reactions at other positions, followed by nucleophilic aromatic substitution at C6 using strong bases like LDA (Lithium Diisopropylamide) [3]. The table below summarizes key electronic parameters calculated at the B3LYP/6-311++G(d,p) level:

ParameterGas PhaseMethanolWater
HOMO Energy (eV)-7.34-7.14-7.14
LUMO Energy (eV)-1.82-1.73-1.73
HOMO-LUMO Gap (eV)5.525.415.40
Dipole Moment (Debye)5.477.037.09 [2]

These data illustrate fluorine's profound impact on molecular polarization, with dipole moments increasing 29–30% in polar solvents compared to the gas phase. The maintained HOMO-LUMO gap across solvents suggests stable electronic properties in biological and material science applications [4] [2].

Steric and Electronic Modulation Through Directed C-H Fluorination

The regioselective introduction of fluorine atoms at C5 and C7 positions employs both steric and electronic control strategies. Electrophilic fluorination using Selectfluor™ preferentially occurs at the 5-position due to:

  • Indole Ring Electronics: Natural Bond Orbital (NBO) analysis shows 8% higher electron density at C5 compared to C7 in the parent indole system.
  • Transition State Stabilization: The developing positive charge during electrophilic attack is better stabilized at C5 through conjugation with the indole nitrogen's lone pair [3] [2].

Comparative studies of fluorination methods reveal distinct outcomes:

Electrophilic Pathway

  • Reagent: Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
  • Conditions: Acetonitrile, 25°C, 12 h
  • Yield: 78–86% for 5-monofluorination
  • Selectivity: 5-F > 7-F (9:1 ratio) [3]

Nucleophilic Pathway

  • Reagent: KF/18-crown-6
  • Conditions: DMF, 120°C, 24 h
  • Yield: 42–55% for 7-fluorination
  • Selectivity: 7-F > 5-F (3:1 ratio)

The divergent regioselectivity arises from differing reaction mechanisms. Electrophilic fluorination follows an aromatic SEAr pathway favored at electron-rich positions, while nucleophilic substitution requires pre-activation with directing groups [3]. Fluorine's van der Waals radius (1.47 Å) creates measurable steric effects – X-ray crystallography shows a 7.2° distortion in the indole ring plane compared to non-fluorinated analogs [6].

Comparative Analysis of Electrophilic vs. Nucleophilic Fluorination Pathways

The choice of fluorination methodology significantly impacts the synthetic utility and material properties of 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole derivatives:

ParameterElectrophilic FluorinationNucleophilic Fluorination
Typical Yield Range75–92%40–65%
Reaction Temperature25–50°C80–150°C
Functional Group ToleranceExcellent (esters, ketones)Poor (sensitive to bases)
Regioselectivity ControlHigh (5 > 7 positions)Moderate (7 > 5 positions) [3]

Electrophilic methods demonstrate superior efficiency for introducing the first fluorine atom, particularly at the 5-position. However, sequential fluorination requires careful optimization – the electron-withdrawing effect of the first fluorine atom reduces reactivity at adjacent positions by 30–40% based on Hammett substituent constants (σm = 0.34 for F) [2].

Nucleophilic approaches, while less efficient, enable late-stage fluorination of pre-functionalized intermediates. A recent breakthrough combines both strategies: initial electrophilic 5-fluorination (Selectfluor™) followed by directed ortho-metalation (DoM) at C7 using LDA and subsequent quenching with NFSI (N-fluorobenzenesulfonimide) [3]. This hybrid approach achieves 5,7-difluoro products in 89% yield with complete regiocontrol [3].

The electronic effects of sequential fluorination follow a non-linear relationship. DFT calculations show:

  • First fluorine (C5): Reduces indole nitrogen basicity by 1.2 pKa units
  • Second fluorine (C7): Additional 0.8 pKa unit decrease
  • para-Fluorophenyl group: Contributes 0.5 pKa unit decrease via through-space electronic effects [2]

These cumulative effects make the fully fluorinated compound exceptionally resistant to protonation (predicted pKa = -2.3 in water), enhancing stability in acidic environments crucial for pharmaceutical applications [4] [2].

Structure-Activity Relationship Studies in Kinase Inhibition

The trifluorinated indole scaffold represented by 5,7-difluoro-2-(4-fluorophenyl)-1H-indole serves as a privileged structure in kinase inhibitor design, offering multiple avenues for structure-activity relationship optimization [1] [2]. This compound class demonstrates exceptional utility in medicinal chemistry due to its ability to occupy the adenosine triphosphate binding site of protein kinases while providing distinctive electronic and steric properties through strategic fluorine substitution.

The difluoro substitution pattern at the 5,7-positions of the indole ring creates a unique electronic environment that enhances adenosine triphosphate-competitive binding affinity. Research has demonstrated that this specific fluorination pattern increases the electron-withdrawing nature of the indole core, thereby strengthening hydrophobic interactions within the kinase active site [3] [4]. The fluorine atoms at these positions contribute to enhanced metabolic stability by blocking potential sites of oxidative metabolism, while simultaneously modulating the lipophilicity and membrane permeability characteristics of the resulting compounds.

Structural FeatureEffect on ActivityMechanistic Contribution
5,7-Difluoro substitutionEnhances ATP-competitive bindingOccupies hydrophobic pockets in ATP-binding site
4-Fluorophenyl groupIncreases selectivity for specific kinasesForms specific interactions with kinase residues
Indole coreProvides scaffold for target recognitionMimics adenine binding interactions
Planar aromatic systemFacilitates π-π stacking interactionsStabilizes protein-ligand complex

The 4-fluorophenyl substituent at the 2-position of the indole ring contributes significantly to kinase selectivity profiles. This moiety engages in specific interactions with hydrophobic residues in the kinase binding pocket, while the fluorine atom can participate in weak hydrogen bonding interactions with backbone atoms [5] [6]. The combination of these interactions results in enhanced binding affinity and improved selectivity for specific kinase subfamilies.

Structure-activity relationship studies have revealed that modifications to the fluorination pattern can dramatically alter kinase selectivity profiles. For example, compounds containing the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold have shown particular efficacy against casein kinase 1 delta and epsilon isoforms, with submicromolar inhibitory potencies [2]. The electronic effects of the fluorine substituents appear to be crucial for achieving optimal binding geometry within the adenosine triphosphate binding site.

The conformational rigidity imparted by the fluorine substitutions represents another critical factor in structure-activity relationships. The electron-withdrawing nature of the fluorine atoms reduces the conformational flexibility of the indole ring system, thereby preorganizing the molecule for optimal target binding [7] [8]. This preorganization effect contributes to improved binding thermodynamics and enhanced selectivity profiles.

Role in Developing ATP-Competitive Protein Binding Probes

The development of adenosine triphosphate-competitive protein binding probes represents a crucial application area for 5,7-difluoro-2-(4-fluorophenyl)-1H-indole derivatives. These compounds serve as valuable chemical tools for investigating kinase function, substrate specificity, and allosteric regulation mechanisms [9] [10]. The unique structural features of this scaffold make it particularly suitable for probe development due to its ability to maintain high binding affinity while providing opportunities for chemical modification.

Proteome-wide screening studies have identified numerous adenosine triphosphate-binding proteins beyond the traditional kinase targets, highlighting the broad applicability of adenosine triphosphate-competitive probes [10] [11]. The 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold offers several advantages for probe development, including predictable binding modes, reversible inhibition mechanisms, and compatibility with various detection methods.

AdvantageMechanismClinical Relevance
High target specificityCompetes directly with ATP at binding siteReduces off-target effects
Predictable binding modeWell-defined ATP-binding pocket architectureEnables rational drug design
Reversible inhibitionNon-covalent interactions with targetAllows dose titration
Structure-based design feasibilityKnown binding site structure enables designAccelerates development timeline

The fluorine atoms in the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold provide unique advantages for probe development through their effects on protein-ligand interactions. The fluorine substituents can serve as both hydrogen bond acceptors and participants in dipole-dipole interactions, creating distinctive binding signatures that enhance target selectivity [12] [13]. These interactions are particularly valuable in developing probes that can distinguish between closely related kinase family members.

Chemical proteomics applications have demonstrated the utility of fluorinated indole probes in identifying novel adenosine triphosphate-binding proteins and characterizing their functions [10]. The incorporation of fluorine atoms into the probe structure facilitates nuclear magnetic resonance-based studies, enabling detailed characterization of protein-ligand interactions and conformational changes upon binding.

Fluorine-Specific Pharmacokinetic Optimization Strategies

The strategic incorporation of fluorine atoms into the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold enables comprehensive pharmacokinetic optimization across multiple parameters simultaneously. This approach represents a sophisticated medicinal chemistry strategy that leverages the unique properties of fluorine to address common challenges in drug development [15] [16] [17].

Metabolic stability enhancement through fluorine substitution represents one of the most significant advantages of this scaffold. The carbon-fluorine bond strength (approximately 130 kcal/mol) provides exceptional resistance to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes [18] [19]. The 5,7-difluoro substitution pattern effectively blocks potential sites of metabolism on the indole ring, while the 4-fluorophenyl group provides additional protection against aromatic hydroxylation.

Pharmacokinetic ParameterFluorine EffectOptimization Strategy
Metabolic StabilityBlocks metabolic soft spotsStrategic placement at labile positions
Membrane PermeabilityIncreases lipophilicityBalance hydrophobic/hydrophilic properties
Protein BindingModulates plasma protein bindingTune protein binding affinity
Oral BioavailabilityEnhances absorptionOptimize solubility/permeability balance

The membrane permeability characteristics of fluorinated compounds represent another crucial aspect of pharmacokinetic optimization. The fluorine atoms increase the lipophilicity of the molecule while maintaining favorable hydrogen bonding characteristics, resulting in improved passive diffusion across biological membranes [20] [21]. This effect is particularly pronounced for compounds containing the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold, where the multiple fluorine substitutions create an optimal balance between lipophilicity and polarity.

Protein binding modulation through fluorine substitution offers opportunities for fine-tuning pharmacokinetic profiles. The electron-withdrawing effects of fluorine atoms can alter the basicity of nitrogen-containing functional groups, thereby modulating interactions with plasma proteins [15] [22]. This effect enables medicinal chemists to optimize the free fraction of drug in plasma, which directly impacts both efficacy and clearance mechanisms.

Clearance reduction through fluorine substitution represents a multifaceted optimization strategy. The metabolic stability enhancement reduces hepatic clearance, while the modulation of transporter recognition can decrease renal clearance [22] [23]. The 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold demonstrates particularly favorable clearance profiles due to the combined effects of multiple fluorine substitutions.

Recent advances in fluorine-specific pharmacokinetic optimization have revealed the importance of considering conformational effects in drug design. The rigid nature of the fluorinated indole scaffold contributes to reduced conformational entropy, which can enhance binding affinity while simultaneously improving pharmacokinetic properties [24] [25]. This dual benefit makes the 5,7-difluoro-2-(4-fluorophenyl)-1H-indole scaffold particularly valuable for developing compounds with optimal drug-like properties.

The volume of distribution for fluorinated compounds often reflects the enhanced tissue penetration capabilities conferred by fluorine substitution. The increased lipophilicity and reduced susceptibility to efflux transporters can result in improved tissue distribution profiles [17] [26]. This effect is particularly relevant for compounds targeting kinases in specific tissue compartments where drug penetration may be limiting.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.06088375 g/mol

Monoisotopic Mass

247.06088375 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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